N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine
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Overview
Description
N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine typically involves the reaction of 2-aminobenzonitrile with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, amine derivatives, and various substituted quinazolines .
Scientific Research Applications
N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives
Uniqueness
N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine stands out due to its unique thiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
Properties
Molecular Formula |
C14H13N3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-ethyl-2-thiophen-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-2-15-13-10-6-3-4-7-11(10)16-14(17-13)12-8-5-9-18-12/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
TZWACSIIWFARTP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CS3 |
Origin of Product |
United States |
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